![molecular formula C15H13BrO3 B14479869 4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 65017-92-7](/img/structure/B14479869.png)
4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is an organic compound that belongs to the class of naphthopyrans This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a dihydronaphthopyran core
Métodos De Preparación
The synthesis of 4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the production process.
Análisis De Reacciones Químicas
4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing the introduction of different functional groups. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of oxidative stress and the inhibition of key enzymes involved in cell proliferation . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and the induction of apoptosis.
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione include other naphthopyrans and related heterocyclic compounds. Some examples are:
2,2-Dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione: Lacks the bromine atom but shares the core structure.
3,4-Dihydro-2H-pyran: A simpler structure without the naphtho and bromine components.
2-Methyltetrahydro-2H-pyran: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
65017-92-7 |
|---|---|
Fórmula molecular |
C15H13BrO3 |
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
4-bromo-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C15H13BrO3/c1-15(2)7-10(16)11-12(17)8-5-3-4-6-9(8)13(18)14(11)19-15/h3-6,10H,7H2,1-2H3 |
Clave InChI |
QDDDBRFJTVDCTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


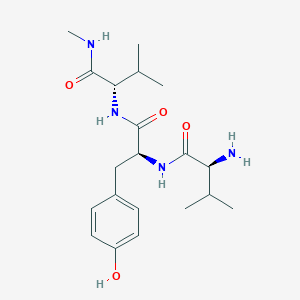

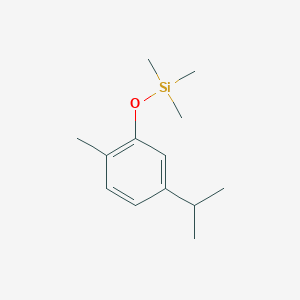
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
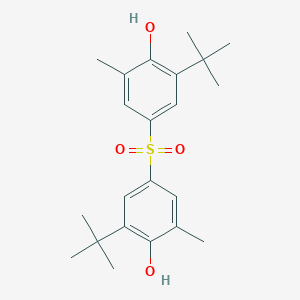
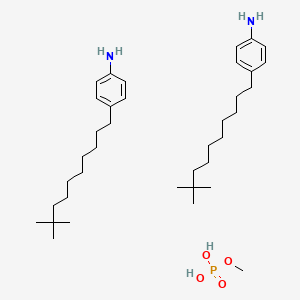

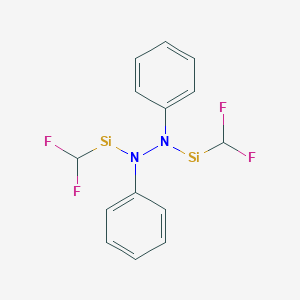
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)



![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)

